Guancydine
Overview
Description
Guanidine is an organic compound with the formula HNC(NH2)2. It is a colorless solid that dissolves in polar solvents and is known for its strong basicity. Guanidine was first isolated in 1861 by Adolph Strecker through the oxidative degradation of guanine, which was obtained from guano . It is found in small amounts in various plant and animal products and is a significant functional group in both biological and chemical sciences .
Synthetic Routes and Reaction Conditions:
Thermal Decomposition of Ammonium Thiocyanate: Guanidine can be synthesized by the gentle thermal decomposition of dry ammonium thiocyanate at 180-190°C in anhydrous conditions: [ 3 \text{NH}_4\text{SCN} \rightarrow 2 \text{CH}_5\text{N}_3 + \text{H}_2\text{S} + \text{CS}_2 ]
Reaction of Dicyandiamide with Ammonium Salts: This commercial route involves a two-step process starting with the reaction of dicyandiamide with ammonium salts, followed by treatment with a base such as sodium methoxide.
Industrial Production Methods:
Catalytic Guanylation Reaction: This method involves the catalytic guanylation of amines with carbodiimides, often using transition metal catalysts.
Isothiouronium Salts Reaction: Isothiouronium salts (S-alkylated thioureas) react with amines to produce guanidinium salts.
Types of Reactions:
Oxidation: Guanidine can undergo oxidation reactions, often forming nitroguanidine.
Reduction: It can be reduced to form various derivatives, including aminoguanidine.
Substitution: Guanidine can participate in substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Such as sulfuric acid for the formation of nitroguanidine.
Reducing Agents: Various reducing agents can be used to form aminoguanidine and other derivatives.
Bases: Strong bases like sodium methoxide are used in the preparation of guanidine from its salts.
Major Products:
Nitroguanidine: Formed through oxidation.
Aminoguanidine: Formed through reduction.
Guanidinium Salts: Formed through substitution reactions.
Mechanism of Action
Target of Action
Guanidine, also known as Guancidine, primarily targets the Aldehyde dehydrogenase, mitochondrial in humans . This enzyme plays a crucial role in the metabolism of aldehydes .
Mode of Action
Guanidine acts by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . This interaction with its targets leads to changes in the physiological processes of the body.
Biochemical Pathways
Guanidine affects various biochemical pathways. It is found in the urine as a normal product of protein metabolism . It is also used in laboratory research as a protein denaturant . The compound’s interaction with its targets can lead to changes in these pathways, affecting downstream effects.
Pharmacokinetics
Guanidine is rapidly absorbed and distributed in the body . . These properties impact the bioavailability of the compound, influencing its therapeutic effects.
Result of Action
The molecular and cellular effects of Guanidine’s action are primarily related to its interaction with its targets. It enhances the release of acetylcholine, which can affect nerve impulses . It also slows the rates of depolarization and repolarization of muscle cell membranes , which can influence muscle function.
Scientific Research Applications
Guanidine is a versatile compound with applications in various fields:
Chemistry: Used as a strong base in organic synthesis and as a catalyst in various reactions.
Biology: Plays a role in the structure and function of proteins, particularly in the side chain of arginine.
Medicine: Used in the treatment of muscle weakness and fatigue associated with Eaton-Lambert syndrome.
Industry: Employed in the production of plastics and explosives.
Comparison with Similar Compounds
Urea: Similar in structure but less basic.
Thiourea: Used as a precursor in guanidine synthesis.
Biguanide: Contains two guanidine units and is used in pharmaceuticals.
Uniqueness: Guanidine’s strong basicity and ability to form stable salts with weak acids make it unique among similar compounds. Its versatility in forming hydrogen bonds and its planarity contribute to its widespread use in biological and chemical applications .
Properties
IUPAC Name |
1-cyano-2-(2-methylbutan-2-yl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-4-7(2,3)11-6(9)10-5-8/h4H2,1-3H3,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVGEDRCVUKSEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N=C(N)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023115 | |
Record name | Guancydine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1113-10-6 | |
Record name | N-Cyano-N′-(1,1-dimethylpropyl)guanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1113-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guancydine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guancydine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guancidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GUANCYDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71Y9TQ5U2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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